

# KBP-7018: A Technical Whitepaper on a Novel Multi-Kinase Inhibitor

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## Compound of Interest

Compound Name: *KBP-7018*

Cat. No.: *B608310*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **KBP-7018**, a novel and potent multi-kinase inhibitor. It details the molecular structure, physicochemical properties, mechanism of action, and preclinical pharmacokinetic profile of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

## Molecular Structure and Properties

**KBP-7018** is a small molecule inhibitor with the chemical formula  $C_{31}H_{30}N_4O_5$  and a molecular weight of approximately 538.60 g/mol .<sup>[1][2][3][4][5]</sup> Its chemical structure is characterized by a complex heterocyclic core.

Table 1: Chemical and Physical Properties of **KBP-7018**

Property	Value	Source(s)
IUPAC Name	methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate	[3]
CAS Number	1613437-66-3	[2][3][4]
Chemical Formula	C31H30N4O5	[1][2][3][4][5]
Molecular Weight	538.60 g/mol	[1][2][3][4]
2D Structure	A 2D representation of the KBP-7018 structure is available from chemical suppliers and pharmacology databases.	

## Mechanism of Action

**KBP-7018** functions as a multi-kinase inhibitor, demonstrating potent and selective inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in various pathological processes, including fibrosis and cancer.[6] Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[2]

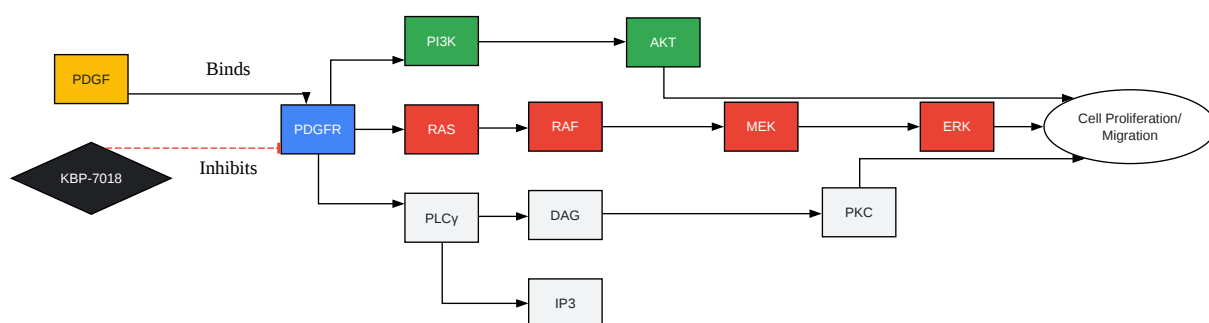
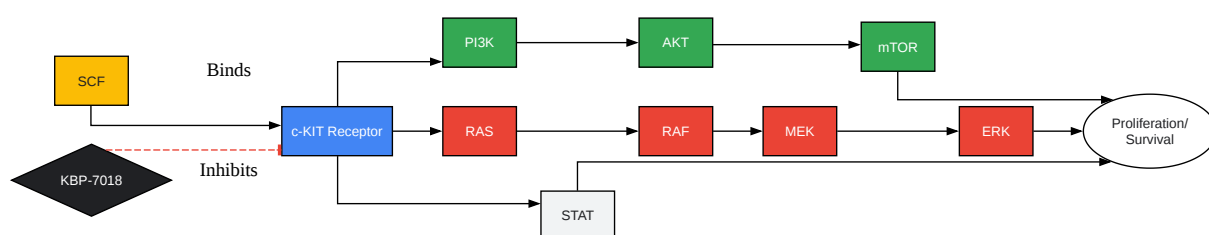
Table 2: In Vitro Inhibitory Activity of **KBP-7018**

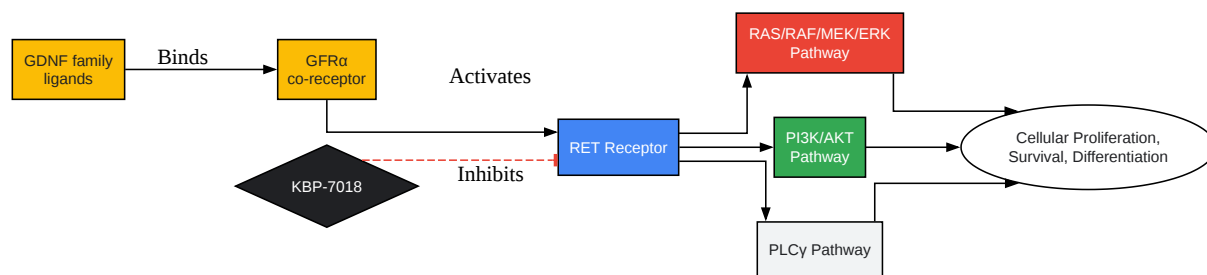
Target Kinase	IC50 (nM)	Source(s)
c-KIT	10	[1]
PDGFR	7.6	[1]
RET	25	[1]

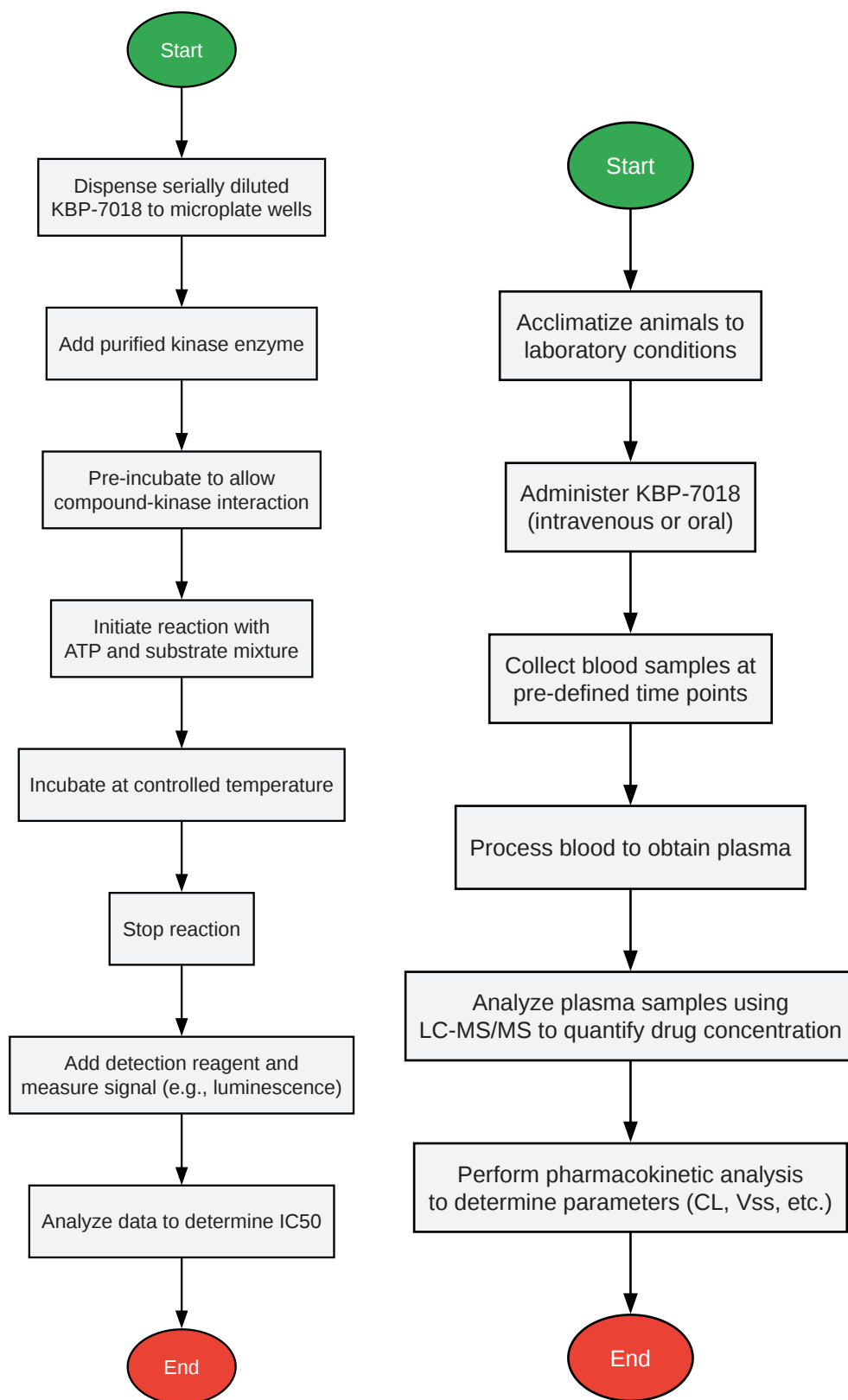
The inhibition of these kinases by **KBP-7018** disrupts the downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, migration, and survival.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

## Signaling Pathway Modulation

**KBP-7018**'s therapeutic potential stems from its ability to modulate key signaling cascades. The following diagrams illustrate the general signaling pathways of its primary targets.







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